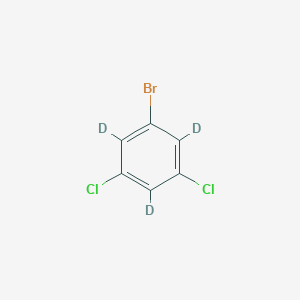

1-Bromo-3,5-dichlorobenzene-d3

Description

BenchChem offers high-quality 1-Bromo-3,5-dichlorobenzene-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,5-dichlorobenzene-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrCl2 |

|---|---|

Molecular Weight |

228.91 g/mol |

IUPAC Name |

1-bromo-3,5-dichloro-2,4,6-trideuteriobenzene |

InChI |

InChI=1S/C6H3BrCl2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |

InChI Key |

DZHFFMWJXJBBRG-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Br)[2H])Cl |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 1-Bromo-3,5-dichlorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the deuterated aromatic compound, 1-Bromo-3,5-dichlorobenzene-d3. This stable isotope-labeled compound serves as a valuable tool in quantitative analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.

Core Chemical Properties

1-Bromo-3,5-dichlorobenzene-d3 is the deuterated analog of 1-Bromo-3,5-dichlorobenzene (B43179). The substitution of three hydrogen atoms with deuterium (B1214612) isotopes results in a compound with a higher molecular weight, which is crucial for its primary application as an internal standard in quantitative analysis. While specific, experimentally determined physical properties for the deuterated form are not widely published, they are expected to be very similar to the non-deuterated compound due to the negligible impact of deuteration on intermolecular forces.

Table 1: Physicochemical Properties

| Property | 1-Bromo-3,5-dichlorobenzene-d3 | 1-Bromo-3,5-dichlorobenzene |

| Molecular Formula | C₆D₃BrCl₂ | C₆H₃BrCl₂ |

| Molecular Weight | 228.92 g/mol [1] | 225.90 g/mol |

| CAS Number | 1219803-83-4[1] | 19752-55-7 |

| Appearance | White to off-white crystalline solid (presumed) | White to off-white crystalline powder[2] |

| Melting Point | Expected to be slightly higher than the non-deuterated form | 73-75 °C[3] |

| Boiling Point | Expected to be very similar to the non-deuterated form | 232 °C[3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone (B3395972) (presumed) | Insoluble in water; Soluble in organic solvents like ethanol and acetone |

Synthesis

The synthesis of 1-Bromo-3,5-dichlorobenzene-d3 is not commonly detailed in standard literature, as it is a specialized research chemical. However, its synthesis would logically follow the established routes for its non-deuterated counterpart, starting with a deuterated benzene (B151609) precursor. A general synthetic approach for the non-deuterated compound involves the bromination of 1,3-dichlorobenzene. One documented method involves reacting 3,5-dichlorophenylhydrazine (B1297673) hydrochloride with boron tribromide and dimethyl sulfoxide.[4] Industrial-scale production often utilizes the isomerization of other monobromodichlorobenzene isomers in the presence of an aluminum halide catalyst.[5]

Caption: Logical workflow for the synthesis of 1-Bromo-3,5-dichlorobenzene-d3.

Applications in Quantitative Analysis

The primary application of 1-Bromo-3,5-dichlorobenzene-d3 is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a deuterated internal standard is a highly accurate method for quantification, as it effectively corrects for sample loss during preparation and analysis.[6]

Experimental Protocol: Use as an Internal Standard in GC-MS and LC-MS

The following is a generalized protocol for the use of 1-Bromo-3,5-dichlorobenzene-d3 as an internal standard. The specific parameters will need to be optimized for the analyte of interest and the instrumentation used.

1. Preparation of Standard Solutions:

-

Internal Standard Stock Solution: Accurately weigh a known amount of 1-Bromo-3,5-dichlorobenzene-d3 and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

-

Analyte Stock Solution: Prepare a stock solution of the target analyte in the same solvent.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank matrix (e.g., plasma, urine, environmental sample extract). Add a fixed concentration of the 1-Bromo-3,5-dichlorobenzene-d3 internal standard to each calibration standard.

2. Sample Preparation:

-

To each unknown sample, add the same fixed concentration of the 1-Bromo-3,5-dichlorobenzene-d3 internal standard as was added to the calibration standards.

-

Perform the necessary sample extraction and clean-up procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

3. Instrumental Analysis (GC-MS or LC-MS):

-

Inject the prepared calibration standards and samples onto the GC-MS or LC-MS system.

-

Develop a chromatographic method that provides good separation of the analyte and the internal standard. Due to their similar chemical nature, they will have very close retention times.

-

In the mass spectrometer, monitor for specific precursor and product ions for both the analyte and 1-Bromo-3,5-dichlorobenzene-d3. The mass difference due to the deuterium atoms allows for their distinct detection.

4. Data Analysis:

-

For each injection, calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for using 1-Bromo-3,5-dichlorobenzene-d3 as an internal standard.

Role in Drug Development and Signaling Pathways

Halogenated aromatic compounds are of significant interest in drug discovery and development. The inclusion of halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8] Halogen bonds, a type of non-covalent interaction, can play a crucial role in the binding of a drug to its target protein.[9][10]

Currently, there is no direct evidence in the scientific literature linking 1-Bromo-3,5-dichlorobenzene or its deuterated form to specific signaling pathways. However, studies on other halogenated benzenes have shown that they can induce cellular effects. For instance, some halogenated benzenes have been shown to cause cytotoxicity and DNA damage in cell lines.[11] Furthermore, metabolites of benzene have been implicated in inducing halogenative stress in myeloid cells, which could contribute to leukemogenesis.[12] These findings suggest that while 1-Bromo-3,5-dichlorobenzene-d3 is primarily used as a chemically inert tracer, the broader class of halogenated benzenes can have complex biological activities. Further research is needed to explore any potential interactions of this specific compound with cellular signaling cascades.

Safety and Handling

1-Bromo-3,5-dichlorobenzene is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation. It is important to handle this chemical in a well-ventilated area using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

The safety data for the deuterated form is not as extensively documented but should be assumed to be identical to that of the non-deuterated compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]

- 3. 1-Bromo-3,5-dichlorobenzene, 98% Suppliers in India | 1-Bromo-3,5-dichlorobenzene, 98% Suppliers | ottokemi.com [ottokemi.com]

- 4. Synthesis routes of 1-Bromo-3,5-dichlorobenzene [benchchem.com]

- 5. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzene metabolite 1,2,4-benzenetriol induces halogenated DNA and tyrosines representing halogenative stress in the HL-60 human myeloid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Bromo-3,5-dichlorobenzene-d3 physical properties

An In-depth Technical Guide on the Physical Properties of 1-Bromo-3,5-dichlorobenzene-d3

This technical guide provides a comprehensive overview of the physical properties of 1-Bromo-3,5-dichlorobenzene-d3, catering to researchers, scientists, and professionals in drug development. This document outlines key physical data, detailed experimental protocols for their determination, and a logical workflow for the physical characterization of such compounds.

Core Physical Properties

1-Bromo-3,5-dichlorobenzene-d3 is the deuterated form of 1-Bromo-3,5-dichlorobenzene. The physical properties are expected to be nearly identical to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium. This compound is a halogenated aromatic hydrocarbon.[1] At room temperature, it typically exists as a white to off-white or beige-brown crystalline solid.[1][2][3] It is primarily used as a building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Data Presentation: Physical Properties of 1-Bromo-3,5-dichlorobenzene

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrCl₂ | [4][5] |

| Molecular Weight | 225.90 g/mol | [6][5] |

| Melting Point | 71-81 °C | [7] |

| 73-75 °C | [3][6][8][9] | |

| 75-79 °C | [10] | |

| Boiling Point | 232 °C at 757 mmHg | [3][6][8] |

| Appearance | White to off-white crystalline powder | [2][3] |

| White to beige-brown crystalline powder | [1] | |

| White to light orange to yellow powder/crystal | [10] | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. | [2] |

| Sparingly soluble in water. | [1] |

Note: The molecular weight of the d3 isotopologue will be slightly higher than the value presented for the non-deuterated compound.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of organic compounds like 1-Bromo-3,5-dichlorobenzene-d3.

Melting Point Determination

The melting point is a crucial physical property for identifying a compound and assessing its purity.[11] Pure crystalline organic compounds typically have a sharp melting point range of 0.5-1.0°C.[12][13] Impurities tend to lower and broaden the melting range.[12][13]

Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus)

-

Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[12][14][15]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[13] This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[13]

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.[12]

-

-

Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[13] For the Thiele tube, the side arm is heated to allow for uniform heat distribution via convection currents.[13]

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[11][12]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16] It is a characteristic physical property used for identification and purity assessment.[17]

Methodology: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: A few milliliters of the liquid sample are placed in a small test tube (fusion tube).[17][18] A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[18][19]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube or a heating block.[18][19] The thermometer bulb and the sample should be at the same level.[18]

-

Heating: The apparatus is heated gently.[18] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[18] The heat is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[20]

Density Determination

Density, the ratio of mass to volume, is a fundamental physical property that can help in the identification of a substance.[21]

Methodology: Volumetric Flask and Balance

-

Mass of Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed on an analytical balance.[22]

-

Mass of Flask with Sample: The flask is filled to the calibration mark with the liquid sample. Any excess liquid on the neck of the flask should be carefully removed. The flask with the sample is then reweighed.[22]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the flask with the sample. The density is then calculated by dividing the mass of the liquid by the volume of the flask.[23]

-

Density = (Mass of flask with liquid - Mass of empty flask) / Volume of flask

-

Solubility Determination

Solubility tests are performed to determine the behavior of a compound in various solvents, which can provide insights into its polarity and the functional groups present.[24] The general principle of "like dissolves like" is a useful guideline.[25]

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed in a small test tube.[26]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[26]

-

Observation: After each addition, the test tube is shaken vigorously.[26] The compound is classified as soluble if it completely dissolves. If it does not dissolve in the initial solvent (e.g., water), subsequent tests can be performed with other solvents of varying polarity and pH, such as diethyl ether, 5% NaOH, 5% NaHCO₃, and 5% HCl, to classify the compound.[27]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the physical characterization of a novel organic compound.

Caption: Workflow for Physical Characterization of an Organic Compound.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]

- 3. 1-Bromo-3,5-dichlorobenzene | 19752-55-7 [chemicalbook.com]

- 4. 1-Bromo-3,5-dichlorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

- 6. 1-Bromo-3,5-dichlorobenzene 98 19752-55-7 [sigmaaldrich.com]

- 7. 1-Bromo-3,5-dichlorobenzene, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 1-Bromo-3,5-dichlorobenzene, 98% Suppliers in India | 1-Bromo-3,5-dichlorobenzene, 98% Suppliers | ottokemi.com [ottokemi.com]

- 9. 1-Bromo-3,5-dichlorobenzene | CAS#:19752-55-7 | Chemsrc [chemsrc.com]

- 10. 1-Bromo-3,5-dichlorobenzene 19752-55-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. pennwest.edu [pennwest.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 19. byjus.com [byjus.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. science.valenciacollege.edu [science.valenciacollege.edu]

- 22. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 23. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 24. youtube.com [youtube.com]

- 25. chem.ws [chem.ws]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 27. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3,5-dichlorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated aromatic compound, 1-Bromo-3,5-dichlorobenzene-d3. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses. This document outlines a plausible synthetic pathway, detailed experimental protocols, and the expected analytical characterization data.

Introduction

1-Bromo-3,5-dichlorobenzene is a halogenated aromatic hydrocarbon utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its deuterated isotopologue, 1-Bromo-3,5-dichlorobenzene-d3, offers the unique advantage of a stable isotopic label, which allows for its differentiation from its non-deuterated counterpart in complex biological and chemical systems. The incorporation of deuterium (B1214612) atoms can influence the pharmacokinetic properties of a molecule and is a key strategy in modern drug discovery and development.[3]

Synthesis of 1-Bromo-3,5-dichlorobenzene-d3

A plausible and efficient synthetic route to 1-Bromo-3,5-dichlorobenzene-d3 involves a two-step process starting from 3,5-dichloroaniline (B42879). This method comprises an acid-catalyzed hydrogen-deuterium exchange to introduce the deuterium atoms, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.

Synthetic Workflow

Caption: Synthetic workflow for 1-Bromo-3,5-dichlorobenzene-d3.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloroaniline-2,4,6-d3 (Deuteration)

This procedure is based on general methods for the acid-catalyzed hydrogen-deuterium exchange on aromatic rings.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloroaniline (1 equivalent).

-

Deuterating Agent: Carefully add a mixture of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O) (e.g., 20% v/v) in excess.

-

Reaction Conditions: Heat the mixture to reflux and stir for an extended period (e.g., 24-48 hours) to ensure complete H/D exchange at the ortho and para positions to the amino group.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dichloroaniline-2,4,6-d3.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Step 2: Synthesis of 1-Bromo-3,5-dichlorobenzene-d3 (Sandmeyer Reaction)

This protocol is adapted from the classical Sandmeyer reaction for the conversion of anilines to aryl bromides.[5][6]

-

Diazotization:

-

Dissolve the purified 3,5-dichloroaniline-2,4,6-d3 (1 equivalent) in a mixture of hydrobromic acid (HBr, 48% aqueous solution, e.g., 3 equivalents) and water at room temperature.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, ~1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent like dichloromethane (B109758) or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 1-Bromo-3,5-dichlorobenzene-d3 can be purified by distillation under reduced pressure or by column chromatography.

-

Characterization of 1-Bromo-3,5-dichlorobenzene-d3

The successful synthesis of the target compound is confirmed through a combination of spectroscopic techniques. The expected data is presented below in comparison to the non-deuterated analogue.

Physical and Chemical Properties

| Property | 1-Bromo-3,5-dichlorobenzene | 1-Bromo-3,5-dichlorobenzene-d3 (Expected) | Reference |

| Molecular Formula | C₆H₃BrCl₂ | C₆D₃BrCl₂ | [7] |

| Molecular Weight | 225.90 g/mol | ~228.92 g/mol | [7] |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | [1][8] |

| Melting Point | 73-75 °C | Expected to be similar to the non-deuterated compound | [8] |

| Boiling Point | 232 °C at 757 mmHg | Expected to be similar to the non-deuterated compound | [8] |

Spectroscopic Data

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the incorporation of deuterium. The molecular ion peak (M+) will shift by +3 m/z units compared to the non-deuterated compound.

| Compound | Expected m/z (M+) | Isotopic Pattern | Reference |

| 1-Bromo-3,5-dichlorobenzene | 224, 226, 228 | Complex pattern due to Br and Cl isotopes | [9] |

| 1-Bromo-3,5-dichlorobenzene-d3 | 227, 229, 231 | Similar pattern, shifted by +3 m/z | N/A |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the proton NMR spectrum of 1-Bromo-3,5-dichlorobenzene, two signals corresponding to the aromatic protons are observed. For the deuterated analogue, these signals will be absent or significantly reduced in intensity, confirming the successful H/D exchange.

-

¹³C NMR: The carbon-13 NMR spectrum is expected to show minor changes. The signals for the deuterated carbons may appear as multiplets due to C-D coupling and may experience a slight upfield shift (isotopic shift).

| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Reference |

| 1-Bromo-3,5-dichlorobenzene | δ ~7.3-7.5 ppm | δ ~120-135 ppm | [7] |

| 1-Bromo-3,5-dichlorobenzene-d3 | Signals at ~7.3-7.5 ppm absent or greatly diminished | Minor shifts and C-D coupling may be observed | N/A |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-D stretching vibrations, which appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated compound.

| Compound | Key IR Absorptions (cm⁻¹) | Reference |

| 1-Bromo-3,5-dichlorobenzene | ~3000-3100 (C-H stretch) | [10] |

| 1-Bromo-3,5-dichlorobenzene-d3 | ~2200-2300 (C-D stretch) | N/A |

Characterization Workflow

Caption: Workflow for the characterization of 1-Bromo-3,5-dichlorobenzene-d3.

Safety and Handling

1-Bromo-3,5-dichlorobenzene is harmful if swallowed or inhaled and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the synthesis, such as deuterated sulfuric acid, hydrobromic acid, and sodium nitrite, are corrosive and/or toxic and must be handled with extreme care.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 1-Bromo-3,5-dichlorobenzene-d3. The proposed synthetic route via deuteration of 3,5-dichloroaniline followed by a Sandmeyer reaction is a viable method for obtaining the desired isotopically labeled compound. The outlined characterization techniques and expected data will aid researchers in confirming the successful synthesis and purity of the final product. The availability of this deuterated compound will facilitate advanced research in drug metabolism, mechanistic studies, and quantitative analysis.

References

- 1. Mechanistic study of hydrogen/deuterium exchange between [M - 1](-) ions of chlorinated benzenes and D 2O or ND 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]

- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 4. youtube.com [youtube.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromo-3,5-dichlorobenzene | 19752-55-7 [chemicalbook.com]

- 9. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

- 10. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

Deuterated 1-Bromo-3,5-dichlorobenzene: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, applications, and analytical methodologies involving deuterated 1-bromo-3,5-dichlorobenzene (B43179), a critical tool in modern analytical and pharmaceutical research.

This technical guide provides a comprehensive overview of deuterated 1-bromo-3,5-dichlorobenzene, with a focus on its core applications as an internal standard in mass spectrometry and its relevance in the context of the kinetic isotope effect in drug metabolism. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this isotopically labeled compound to enhance the accuracy, precision, and robustness of their analytical methods and to modulate drug candidate properties.

Introduction to Deuterated 1-Bromo-3,5-dichlorobenzene

Deuterated 1-bromo-3,5-dichlorobenzene (1-bromo-3,5-dichlorobenzene-d₃) is a stable isotope-labeled version of the parent aromatic halogenated hydrocarbon. In this molecule, the three hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612) atoms. This isotopic substitution, while having a minimal impact on the compound's chemical properties, imparts a distinct mass difference that is readily detectable by mass spectrometry. This key feature underpins its primary application as a superior internal standard for quantitative analysis.

Synthesis of Deuterated 1-Bromo-3,5-dichlorobenzene

While a specific, detailed experimental protocol for the synthesis of 1-bromo-3,5-dichlorobenzene-d₃ is not widely published in readily accessible literature, its preparation can be approached through established methods for the deuteration of aromatic compounds, particularly aryl halides.

General Synthetic Approaches

Several general strategies can be employed for the deuterium labeling of aromatic rings:

-

Hydrogen-Deuterium (H-D) Exchange: This method typically involves the reaction of the non-deuterated 1-bromo-3,5-dichlorobenzene with a deuterium source, such as deuterium oxide (D₂O), often under high temperature and pressure in the presence of a catalyst.[1] Flow synthesis methods utilizing microwave technology and platinum-on-alumina catalysts have been shown to improve the efficiency of H-D exchange reactions for aromatic compounds.[1]

-

Iridium-Catalyzed Ortho-Deuteration: For selective deuteration at specific positions, iridium catalysts can be employed to direct the exchange of hydrogen for deuterium on the aromatic ring.[2]

-

Palladium-Catalyzed Dehalogenative Deuteration: This technique involves the use of a palladium catalyst to replace a halogen atom with a deuterium atom from a deuterium source like deuterium gas (D₂).[3]

A plausible synthetic workflow for preparing deuterated 1-bromo-3,5-dichlorobenzene could involve a catalyzed H-D exchange reaction.

Core Application: Internal Standard in Mass Spectrometry

The most significant application of deuterated 1-bromo-3,5-dichlorobenzene is as an internal standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample.[4] Because the deuterated internal standard is chemically almost identical to the analyte, it experiences similar losses during sample preparation, extraction, and ionization in the mass spectrometer.[2][5] By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or instrument response.[4]

References

- 1. tn-sanso.co.jp [tn-sanso.co.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improved Dehalogenative Deuteration and Tritiation of Aryl Halides - ChemistryViews [chemistryviews.org]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

Technical Guide: 1-Bromo-3,5-dichlorobenzene-d3 (CAS: 1219803-83-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Bromo-3,5-dichlorobenzene-d3, a deuterated analog of 1-Bromo-3,5-dichlorobenzene. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analytical methods.

Introduction

1-Bromo-3,5-dichlorobenzene-d3 is the deuterium-labeled form of 1-Bromo-3,5-dichlorobenzene.[1] Stable isotope-labeled compounds, such as this one, are crucial tools in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2] By replacing three hydrogen atoms with deuterium (B1214612), the molecule's mass is increased without significantly altering its chemical properties. This allows it to be used as an ideal internal standard for the accurate quantification of the non-labeled parent compound in complex biological matrices.[3] The use of such standards is a cornerstone of pharmacokinetic (PK) and drug metabolism (DMPK) studies, ensuring high precision and accuracy in the determination of drug and metabolite concentrations.[4]

Physicochemical Properties

The physicochemical properties of 1-Bromo-3,5-dichlorobenzene-d3 are primarily based on its non-deuterated counterpart, with a key difference in molecular weight due to the incorporation of deuterium.

Table 1: Physicochemical Data of 1-Bromo-3,5-dichlorobenzene and its Deuterated Analog

| Property | 1-Bromo-3,5-dichlorobenzene | 1-Bromo-3,5-dichlorobenzene-d3 |

| CAS Number | 19752-55-7 | 1219803-83-4 |

| Molecular Formula | C₆H₃BrCl₂ | C₆D₃BrCl₂ |

| Molecular Weight | 225.90 g/mol | 228.92 g/mol [1] |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |

| Melting Point | 73-75 °C | Not explicitly available, expected to be similar to the non-deuterated form |

| Boiling Point | 232 °C at 757 mmHg | Not explicitly available, expected to be similar to the non-deuterated form |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water. | Soluble in organic solvents; insoluble in water. |

Synthesis

Representative Synthetic Protocol: Acid-Catalyzed H/D Exchange

This protocol is a representative example and may require optimization.

Objective: To replace the aromatic protons of 1-Bromo-3,5-dichlorobenzene with deuterium.

Materials:

-

1-Bromo-3,5-dichlorobenzene

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution (prepared with D₂O)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Bromo-3,5-dichlorobenzene in a minimal amount of a suitable inert solvent.

-

Carefully add a stoichiometric excess of deuterated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to achieve a high level of deuterium incorporation. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

After the reaction is deemed complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by adding deuterium oxide.

-

Transfer the mixture to a separatory funnel and extract the product with anhydrous diethyl ether.

-

Wash the organic layer sequentially with D₂O and a saturated solution of sodium bicarbonate in D₂O to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude 1-Bromo-3,5-dichlorobenzene-d3.

-

The crude product may be purified by recrystallization or column chromatography to achieve the desired isotopic and chemical purity.

Diagram 1: Synthetic Workflow for Deuteration

Caption: A representative workflow for the synthesis of 1-Bromo-3,5-dichlorobenzene-d3.

Applications in Quantitative Analysis

The primary application of 1-Bromo-3,5-dichlorobenzene-d3 is as an internal standard in quantitative analytical methods, particularly for LC-MS analysis in pharmacokinetic and drug metabolism studies.[1][4] Its chemical similarity to the analyte ensures it behaves almost identically during sample preparation and chromatographic separation, while its mass difference allows for its distinct detection by the mass spectrometer.[2]

Experimental Protocol: Use as an Internal Standard in a Pharmacokinetic Study

This protocol provides a general framework for the use of 1-Bromo-3,5-dichlorobenzene-d3 as an internal standard for the quantification of an analyte in a biological matrix (e.g., plasma).

Objective: To accurately quantify the concentration of a target analyte in plasma samples from a pharmacokinetic study using 1-Bromo-3,5-dichlorobenzene-d3 as an internal standard.

Materials:

-

Plasma samples (from study subjects, calibration standards, and quality controls)

-

1-Bromo-3,5-dichlorobenzene-d3 (Internal Standard, IS) stock solution of known concentration

-

Target analyte stock solution of known concentration

-

Acetonitrile (ACN) or other suitable protein precipitation solvent

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Methodology:

-

Preparation of Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of the target analyte into blank plasma.

-

Sample Preparation (Protein Precipitation): a. Aliquot a fixed volume of each plasma sample (unknowns, calibrators, and QCs) into a microcentrifuge tube. b. Add a fixed volume of the 1-Bromo-3,5-dichlorobenzene-d3 internal standard working solution to each tube (except for blank matrix samples). c. Add a protein precipitation solvent (e.g., acetonitrile, typically 3-4 times the plasma volume). d. Vortex vigorously to ensure thorough mixing and protein precipitation. e. Centrifuge the samples at high speed to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. Inject a fixed volume of the prepared supernatant onto the LC-MS/MS system. b. Develop a chromatographic method to achieve separation of the analyte and internal standard from matrix components. c. Optimize the mass spectrometer settings for the detection of both the analyte and the deuterated internal standard. This involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

-

Data Analysis: a. Integrate the peak areas of the analyte and the internal standard for each sample. b. Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area). c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. d. Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Diagram 2: Workflow for a Pharmacokinetic Study Using a Deuterated Internal Standard

Caption: A typical workflow for quantifying an analyte in plasma using a deuterated internal standard.

Data Presentation

Quantitative data from bioanalytical methods employing 1-Bromo-3,5-dichlorobenzene-d3 as an internal standard should be presented clearly to demonstrate the method's performance.

Table 2: Example Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte (Hypothetical) | [Analyte Mass + H]⁺ | [Specific Fragment]⁺ | [Optimized Value] |

| 1-Bromo-3,5-dichlorobenzene-d3 (IS) | 229.9 (approx.) | [Specific Fragment]⁺ | [Optimized Value] |

Note: The exact m/z values will depend on the isotopic purity of the standard and the adduct formed during ionization.

Table 3: Example Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,100 | 0.025 |

| 5 | 6,300 | 50,500 | 0.125 |

| 10 | 12,600 | 50,300 | 0.250 |

| 50 | 62,800 | 50,150 | 1.252 |

| 100 | 125,500 | 50,200 | 2.500 |

| 500 | 627,000 | 50,350 | 12.453 |

Conclusion

1-Bromo-3,5-dichlorobenzene-d3 is a valuable tool for researchers in drug development and related fields. Its use as an internal standard in quantitative LC-MS assays significantly enhances the accuracy, precision, and robustness of the data generated. This technical guide provides a foundational understanding of its properties, a representative synthesis approach, and a detailed protocol for its application in pharmacokinetic studies. Proper implementation of deuterated internal standards like 1-Bromo-3,5-dichlorobenzene-d3 is essential for generating high-quality data to support regulatory submissions and advance our understanding of the ADME properties of new chemical entities.

References

Properties of Deuterated Aromatic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective replacement of hydrogen with its stable isotope, deuterium (B1214612), at strategic positions within an aromatic compound is a powerful medicinal chemistry strategy to enhance a drug's pharmacokinetic profile. This technique, rooted in the deuterium kinetic isotope effect (KIE), can significantly slow metabolic degradation, leading to improved metabolic stability, increased systemic exposure, and potentially a more favorable safety and tolerability profile. This guide provides a comprehensive technical overview of the core principles of deuteration, its impact on the properties of aromatic compounds, detailed experimental protocols for evaluation, and a summary of key quantitative data.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle behind the utility of deuterated compounds in drug development is the Kinetic Isotope Effect. A carbon-deuterium (C-D) bond is inherently stronger and more stable than a corresponding carbon-hydrogen (C-H) bond.[1][2] This increased stability is due to the greater mass of deuterium (one proton and one neutron) compared to protium (B1232500) (a single proton), which results in a lower zero-point energy for the C-D bond.

Many drug metabolism pathways, particularly oxidative reactions mediated by enzymes like the Cytochrome P450 (CYP) family, involve the cleavage of a C-H bond as a rate-limiting step.[1][3][4] By replacing a hydrogen atom at a metabolically vulnerable position on an aromatic ring with deuterium, the activation energy required for C-D bond cleavage is increased. This results in a slower rate of reaction and, consequently, a reduced rate of metabolism for the deuterated molecule.[5] This phenomenon is the primary driver for the observed improvements in the pharmacokinetic properties of deuterated drugs.[3][4]

Figure 1: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Impact on Pharmacokinetic Properties

Strategic deuteration of aromatic compounds can lead to measurable improvements in several key pharmacokinetic (PK) parameters. By reducing the rate of metabolic clearance, deuteration can lead to:

-

Increased Half-life (t½): The drug remains in the systemic circulation for a longer period.

-

Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.

-

Increased Maximum Concentration (Cmax): Higher peak plasma concentrations can be achieved.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[5]

-

Reduced Formation of Toxic Metabolites: In some cases, deuteration can shift metabolism away from pathways that produce toxic byproducts.[6]

Quantitative Data Presentation

The following tables summarize comparative pharmacokinetic data for several deuterated aromatic compounds versus their non-deuterated (protio) analogs.

Table 1: Pharmacokinetic Parameters of Enzalutamide (ENT) and d3-Enzalutamide (d3-ENT) in Rats

| Parameter | Enzalutamide (ENT) | d3-Enzalutamide (d3-ENT) | % Change |

| In Vitro CLint (Rat Liver Microsomes) | Lower Stability | 49.7% Lower CLint | -49.7% |

| In Vitro CLint (Human Liver Microsomes) | Lower Stability | 72.9% Lower CLint | -72.9% |

| Cmax (in vivo, 10 mg/kg oral) | Lower | 35% Higher | +35% |

| AUC0-t (in vivo, 10 mg/kg oral) | Lower | 102% Higher | +102% |

Data compiled from a study on the N-methyl deuteration of enzalutamide.

Table 2: Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice

| Parameter | Methadone | d9-Methadone | Fold Change |

| AUC (in vivo, i.v.) | Lower | 5.7-fold Increase | +5.7x |

| Cmax (in vivo, i.v.) | Lower | 4.4-fold Increase | +4.4x |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | -5.2x |

| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | -5.9x |

Data compiled from a study on the single-dose pharmacokinetics of d9-methadone in CD-1 male mice.

Table 3: Metabolic Stability of Celecoxib (B62257) Derivatives in Murine Liver Microsomes

| Compound | Description | Relative Stability |

| [¹⁸F]5a | Protio-Celecoxib Derivative | Baseline |

| [D₂,¹⁸F]5a | Deuterated Celecoxib Derivative | Most Stable |

| [¹⁸F]5b | Ethylated Celecoxib Derivative | Less Stable than Deuterated |

Data compiled from a study comparing deuteration and ethylation strategies for a celecoxib derivative. The deuterated analog was found to be the most stable in vitro and in vivo.[7]

Key Signaling & Metabolic Pathways

Cytochrome P450-Mediated Aromatic Hydroxylation

A primary metabolic pathway for many aromatic drugs is hydroxylation, often catalyzed by CYP enzymes such as CYP3A4.[8][9][10] This process introduces a hydroxyl group onto the aromatic ring, making the compound more polar and easier to excrete. This hydroxylation is a common target for deuteration to slow metabolism.

Figure 2: Simplified catalytic cycle of CYP450-mediated aromatic hydroxylation.

Experimental Protocols

Synthesis of a Deuterated Aromatic Compound

Objective: To synthesize [²H₄] Celecoxib, a deuterated analog of the COX-2 inhibitor. This protocol is adapted from published methods.

Methodology:

-

Preparation of [²H₄] 4-Acetamidobenzenesulfonyl Chloride: Start with commercially available [²H₄] aniline. React with acetic anhydride (B1165640) to form [²H₄] acetanilide. Subsequent chlorosulfonation with chlorosulfonic acid yields the sulfonyl chloride intermediate.

-

Amination and Hydrolysis: React the sulfonyl chloride with ammonia (B1221849) to form [²H₄] 4-acetamidobenzenesulfonamide. Hydrolyze the acetamido group using aqueous acid to yield [²H₄] 4-aminobenzenesulfonamide.

-

Diazotization and Reduction: Convert the amino group to a diazonium salt using sodium nitrite (B80452) and hydrochloric acid at 0-5°C. Reduce the diazonium salt to a hydrazine (B178648) using a suitable reducing agent like stannous chloride.

-

Cyclization: React the resulting [²H₄] 4-sulfamoylphenylhydrazine with 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione in a suitable solvent like ethanol (B145695) under reflux to form the pyrazole (B372694) ring, yielding [²H₄] Celecoxib.

-

Purification: Purify the final product using column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure deuterated compound.

-

Characterization: Confirm the structure, purity, and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Metabolic Stability Assay

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog using human liver microsomes.

Materials:

-

Test compounds (non-deuterated and deuterated stocks, e.g., 10 mM in DMSO).

-

Pooled human liver microsomes (HLM) from a commercial supplier.

-

100 mM Phosphate (B84403) buffer, pH 7.4.

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

-

Positive control compound (e.g., verapamil).

-

Quenching solution: Ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

Procedure:

-

Preparation: Thaw cryopreserved HLMs on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL. Prepare working solutions of the test compounds and positive control by diluting stock solutions in buffer to a final assay concentration of 1 µM.

-

Incubation Setup: In a 96-well plate, add the microsomal suspension. Pre-warm the plate and the NADPH regenerating system to 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compounds.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a separate plate containing the ice-cold acetonitrile quenching solution. This precipitates the microsomal proteins and halts enzymatic activity.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

-

Plot the natural logarithm (ln) of the percent remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate intrinsic clearance (CLint) and compare the values for the deuterated and non-deuterated compounds.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration to rats.

Materials:

-

Test compounds (deuterated and non-deuterated).

-

Appropriate vehicle for oral formulation (e.g., 0.5% methylcellulose (B11928114) in water).

-

Male Sprague-Dawley rats.

-

Oral gavage needles.

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Centrifuge and -80°C freezer.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Animal Acclimation and Dosing: Acclimate rats to housing conditions for at least one week. Fast animals overnight before dosing. Administer a single oral dose of the test compound (formulated in the vehicle) via oral gavage. Use separate groups of animals for the deuterated and non-deuterated compounds.

-

Blood Sampling: Collect blood samples (approx. 100-200 µL) via tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Bioanalysis (LC-MS/MS):

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

-

Sample Preparation: Thaw plasma samples. Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex and centrifuge to pellet proteins.

-

Analysis: Inject the supernatant from the prepared samples onto the LC-MS/MS system.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data. Calculate key parameters including Cmax, Tmax, AUC, and t½. Compare the parameters for the deuterated and non-deuterated compounds.

Figure 3: Experimental workflow for comparing deuterated and non-deuterated compounds.

Conclusion

The strategic deuteration of aromatic compounds is a clinically and commercially validated approach to improving the pharmacokinetic properties of drugs. By leveraging the deuterium kinetic isotope effect, medicinal chemists can intelligently design molecules with enhanced metabolic stability, leading to improved drug-like properties. A thorough understanding of the underlying principles, combined with robust in vitro and in vivo experimental evaluation, is critical for successfully applying this strategy in drug discovery and development programs.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. researchgate.net [researchgate.net]

- 7. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Selective Aromatic Hydroxylation in the Metabolic Transformation of Paclitaxel Catalyzed by Human CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Use of 1-Bromo-3,5-dichlorobenzene-d3 as a Tracer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 1-Bromo-3,5-dichlorobenzene-d3 as a tracer, primarily utilized as an internal standard in quantitative analytical methodologies. Due to its chemical inertness and unique mass signature, this deuterated compound is an invaluable tool in isotope dilution mass spectrometry (IDMS) for the precise quantification of halogenated organic compounds in complex matrices. This guide will detail the core principles of its application, provide exemplary experimental protocols, and present data in a structured format for clarity.

Core Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (in this case, 1-Bromo-3,5-dichlorobenzene-d3) to a sample.[1] This "isotope-labeled" standard is chemically identical to the analyte of interest (1-Bromo-3,5-dichlorobenzene) but has a different mass due to the presence of deuterium (B1214612) atoms. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, highly accurate and precise quantification can be achieved. This method effectively corrects for sample loss during preparation and analysis, as well as for matrix effects that can suppress or enhance the instrument's response.[1]

The workflow for using 1-Bromo-3,5-dichlorobenzene-d3 as a tracer in IDMS typically involves sample preparation, extraction, cleanup, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

The following protocols are adapted from established methods for similar halogenated compounds and provide a framework for the use of 1-Bromo-3,5-dichlorobenzene-d3.[1]

Preparation of Standard Solutions

1. Primary Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of 1-Bromo-3,5-dichlorobenzene-d3.

-

Dissolve in 100 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a Class A volumetric flask.

2. Spiking Solution (1 µg/mL):

-

Dilute 1 mL of the primary stock solution to 100 mL with the chosen solvent in a Class A volumetric flask.

3. Calibration Standards:

-

Prepare a series of calibration standards containing the non-labeled analyte (1-Bromo-3,5-dichlorobenzene) at various concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Spike each calibration standard with a constant amount of the 1-Bromo-3,5-dichlorobenzene-d3 spiking solution.

Sample Preparation and Extraction

A. Water Samples (Liquid-Liquid Extraction - LLE)

-

Measure 1 L of the water sample into a 2 L separatory funnel.

-

Spike the sample with a known volume of the 1-Bromo-3,5-dichlorobenzene-d3 spiking solution.

-

Add 60 mL of dichloromethane (B109758) to the separatory funnel.

-

Shake vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate and drain the lower organic layer into a flask.

-

Repeat the extraction twice more with 60 mL portions of dichloromethane.

-

Combine the organic extracts and dry by passing them through a column of anhydrous sodium sulfate.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

B. Solid Samples (e.g., Soil, Sediment - Soxhlet Extraction)

-

Homogenize the solid sample.

-

Weigh approximately 10 g of the sample and mix with an equal amount of anhydrous sodium sulfate.

-

Spike the sample with a known volume of the 1-Bromo-3,5-dichlorobenzene-d3 spiking solution.

-

Place the sample in a Soxhlet extraction thimble.

-

Extract with a 1:1 mixture of hexane (B92381) and acetone (B3395972) for 12-18 hours.[1]

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

Sample Cleanup (Solid Phase Extraction - SPE)

-

Condition a Florisil SPE cartridge with hexane.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with hexane to remove interferences.

-

Elute the analyte and internal standard with a suitable solvent mixture (e.g., 15% dichloromethane in hexane).

-

Concentrate the eluate to a final volume of 1 mL.

Data Presentation

The following tables provide an example of how quantitative data derived from an analysis using 1-Bromo-3,5-dichlorobenzene-d3 as an internal standard can be presented.

Table 1: GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (Analyte) | m/z 224, 226 |

| Monitored Ions (IS) | m/z 227, 229 |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,170 | 151,567 | 0.503 |

| 10 | 153,890 | 152,345 | 1.010 |

| 50 | 755,432 | 149,876 | 5.041 |

| 100 | 1,510,876 | 150,543 | 10.036 |

| Linearity (R²) | 0.9998 |

Table 3: Sample Analysis Results

| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio | Calculated Conc. (ng/mL) |

| Water Sample A | 45,678 | 148,987 | 0.306 | 3.05 |

| Soil Sample B | 12,345 | 152,111 | 0.081 | 0.81 |

| Blank | Not Detected | 151,456 | - | < 0.1 |

Logical Relationships in Quantitative Analysis

The core of the IDMS method is the logical relationship between the known concentration of the internal standard and the measured ratio of the analyte to the internal standard. This relationship allows for the accurate determination of the unknown analyte concentration.

Conclusion

1-Bromo-3,5-dichlorobenzene-d3 serves as a robust internal standard for the quantification of halogenated organic compounds. Its use in isotope dilution mass spectrometry provides a high degree of accuracy and precision by mitigating matrix effects and accounting for procedural losses. The detailed protocols and structured data presentation in this guide offer a solid foundation for researchers and analytical scientists to implement this tracer in their quantitative workflows. While no specific biological signaling pathways involving this synthetic compound are documented, its application in analytical chemistry is a critical component of environmental monitoring and drug development, ensuring data quality and reliability.

References

1-Bromo-3,5-dichlorobenzene-d3 molecular weight

An In-Depth Technical Guide to the Molecular Weight and Application of 1-Bromo-3,5-dichlorobenzene-d3

This technical guide provides a comprehensive overview of the molecular weight, analytical determination, and application of 1-Bromo-3,5-dichlorobenzene-d3, a deuterated isotopologue of 1-Bromo-3,5-dichlorobenzene. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

1-Bromo-3,5-dichlorobenzene is a halogenated aromatic hydrocarbon used as a building block or intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its deuterated form, 1-Bromo-3,5-dichlorobenzene-d3, is a stable isotope-labeled compound. Isotopic labeling is a critical technique in modern drug development and metabolism studies, where it is used to trace the metabolic fate of molecules and to serve as an internal standard for quantitative analysis.[4][5][6] The incorporation of deuterium (B1214612) (²H) atoms allows the compound to be distinguished from its unlabeled counterpart by mass spectrometry due to the mass difference, without significantly altering its chemical properties.[6][7]

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property. For isotopically labeled molecules, it is crucial to calculate the monoisotopic mass, which is the mass of an ion for a molecule calculated using the mass of the most abundant isotope of each element.

The molecular formula for 1-Bromo-3,5-dichlorobenzene is C₆H₃BrCl₂.[1][8] In the deuterated analogue, the three hydrogen atoms on the aromatic ring are replaced by three deuterium atoms, resulting in the formula C₆D₃BrCl₂. The table below summarizes the molecular weights of both compounds, calculated using the monoisotopic masses of the most abundant isotopes (¹H, ²D, ¹²C, ³⁵Cl, ⁷⁹Br).

Data Presentation: Molecular Weight Comparison

| Compound | Molecular Formula | Isotope Composition | Monoisotopic Molecular Weight (Da) | Average Molecular Weight ( g/mol ) |

| 1-Bromo-3,5-dichlorobenzene | C₆H₃BrCl₂ | (6 * ¹²C) + (3 * ¹H) + (1 * ⁷⁹Br) + (2 * ³⁵Cl) | 223.88 | 225.90[9][10] |

| 1-Bromo-3,5-dichlorobenzene-d3 | C₆D₃BrCl₂ | (6 * ¹²C) + (3 * ²D) + (1 * ⁷⁹Br) + (2 * ³⁵Cl) | 226.90 | 228.92 |

Note: Monoisotopic mass is calculated using the most abundant isotopes: C=12.0000, H=1.0078, D=2.0141, Br=78.9183, Cl=34 .9689. Average molecular weight considers the natural abundance of all stable isotopes.

Experimental Protocol: Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of compounds like 1-Bromo-3,5-dichlorobenzene-d3.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this volatile, halogenated aromatic compound.

Objective:

To confirm the molecular weight and isotopic enrichment of 1-Bromo-3,5-dichlorobenzene-d3.

Materials and Reagents:

-

1-Bromo-3,5-dichlorobenzene-d3 sample

-

High-purity solvent (e.g., Dichloromethane, Hexane)

-

GC-MS system equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the 1-Bromo-3,5-dichlorobenzene-d3 sample in a suitable volatile solvent (e.g., 100 µg/mL in dichloromethane).

-

Ensure the final sample is a clear solution, free from any particulate matter.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[12] EI is a hard ionization technique that provides characteristic fragmentation patterns and a clear molecular ion peak.

-

Mass Analyzer: Set to scan a mass range that includes the expected molecular ions (e.g., m/z 50-350).

-

Detector: Electron multiplier, properly tuned according to the manufacturer's protocol.[13]

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 1-Bromo-3,5-dichlorobenzene-d3.

-

-

Data Analysis and Interpretation:

-

Identify the molecular ion (M⁺) peak in the mass spectrum. Due to the presence of multiple bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks.

-

For 1-Bromo-3,5-dichlorobenzene-d3 (C₆D₃⁷⁹Br³⁵Cl₂), the monoisotopic molecular ion peak should be observed at m/z 226.90.

-

Analyze the isotopic pattern of the molecular ion cluster to confirm the presence of one bromine and two chlorine atoms. The relative intensities of the isotopic peaks are predictable and provide high confidence in the elemental composition.

-

Compare the spectrum to that of the unlabeled standard (1-Bromo-3,5-dichlorobenzene) to confirm the mass shift of +3 Da, verifying the incorporation of three deuterium atoms.

-

Application and Workflow Visualization

A primary application of 1-Bromo-3,5-dichlorobenzene-d3 is its use as an internal standard (IS) in quantitative analytical methods, such as those used in drug metabolism and pharmacokinetic studies.[5][14] The IS is added at a known concentration to both calibration standards and unknown samples to correct for variability in sample preparation and instrument response.

The following diagram illustrates a typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]

- 3. 1-Bromo-3,5-dichlorobenzene | 19752-55-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. metsol.com [metsol.com]

- 8. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

- 9. 1-溴-3,5-二氯苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety and Handling of 1-Bromo-3,5-dichlorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1-Bromo-3,5-dichlorobenzene-d3. Given that specific safety data for the deuterated form is limited, this guide is primarily based on the established safety profile of its non-deuterated analogue, 1-Bromo-3,5-dichlorobenzene (CAS RN: 19752-55-7). The primary application of the deuterated compound is as an internal standard for quantitative analysis by mass spectrometry.[1]

Hazard Identification and Classification

1-Bromo-3,5-dichlorobenzene is classified as an irritant. All personnel must be fully aware of the potential hazards before handling this compound. The Globally Harmonized System (GHS) classification is summarized below.

Table 1: GHS Hazard Classification [2][3]

| Category | Description |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Class | Skin Irritation (Category 2)[2] |

| Serious Eye Irritation (Category 2)[2] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[3] | |

| Hazard Statements | H315: Causes skin irritation.[2] |

| H319: Causes serious eye irritation.[2] | |

| H335: May cause respiratory irritation.[2] | |

| Precautionary Statements | P261: Avoid breathing dust.[3] |

| P280: Wear protective gloves/eye protection/face protection.[4] | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆D₃BrCl₂ | N/A |

| Molecular Weight | ~228.92 g/mol | N/A |

| Non-Deuterated Formula | C₆H₃BrCl₂ | [4][5] |

| Non-Deuterated MW | 225.90 g/mol | [4][5] |

| CAS Number | 19752-55-7 (Non-deuterated) | [2][5] |

| Appearance | White to off-white or beige-brown crystalline powder. | [6][7] |

| Melting Point | 73-75 °C (lit.) | [5] |

| Boiling Point | 232 °C at 757 mmHg (lit.) | [5] |

| Solubility | Insoluble in water; soluble in organic solvents. | [8] |

Safe Handling and Storage Protocols

Adherence to strict protocols is mandatory to minimize exposure and maintain the integrity of the compound.

Engineering Controls

All work with 1-Bromo-3,5-dichlorobenzene-d3, especially handling of the solid powder, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust particles. The workspace should be equipped with an accessible eyewash station and safety shower.[9]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

Table 3: Required Personal Protective Equipment

| Protection | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust.[9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. | Prevents skin contact and irritation.[4] |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Required when handling the powder outside of a fume hood (not recommended) or during spill cleanup to prevent respiratory irritation.[3] |

| Body Protection | A lab coat must be worn and kept fully fastened. | Protects skin and clothing from contamination.[4] |

Experimental Protocol: Preparation of a Standard Stock Solution

This protocol outlines the standard procedure for safely preparing a stock solution from the solid deuterated standard.

-

Preparation : Before handling the chemical, ensure all required PPE is correctly worn. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.

-

Acclimatization : Remove the sealed container of 1-Bromo-3,5-dichlorobenzene-d3 from its storage location (e.g., refrigerator or freezer). Allow it to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise isotopic purity through hydrogen-deuterium exchange.[10]

-

Weighing : Perform all weighing operations inside the chemical fume hood or a glove box with an inert atmosphere. Carefully open the container and use a clean spatula to transfer the desired amount of the crystalline solid to a tared weigh boat on a calibrated analytical balance.

-

Dissolution : Transfer the weighed solid into a clean, dry Class A volumetric flask. Add a small amount of a suitable high-purity, anhydrous solvent (e.g., acetonitrile, methanol) and gently swirl to dissolve the solid completely. Once dissolved, dilute to the final volume with the solvent.

-

Mixing & Storage : Cap the flask securely and mix the solution by inverting it several times. Transfer the final stock solution to a clean, clearly labeled amber vial with a PTFE-lined cap to protect it from light.[10]

-

Decontamination : Properly dispose of the weigh boat and any contaminated materials in the appropriate solid waste container. Clean the spatula and work surfaces thoroughly.

Storage Requirements

Proper storage is essential for both safety and maintaining the chemical and isotopic purity of the standard.

-

General Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

-

Container : Keep the container tightly sealed to prevent moisture absorption.[6]

-

Deuterated Compound Specifics : To prevent photolytic degradation and H-D exchange, store the compound protected from light, preferably in amber vials.[10] The storage atmosphere should be dry; consider storage in a desiccator.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

Table 4: First Aid Procedures [4]

| Exposure Route | First Aid Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Inhalation | Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention. |

Accidental Release Measures

In case of a spill of the solid material:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear all required PPE, including respiratory protection.

-

Avoid generating dust. Gently sweep up the spilled solid and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[9]

-

Clean the spill area thoroughly with a damp cloth and decontaminate the surface.

-

Prevent the spilled material from entering drains or waterways.[8]

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9]

-

Hazardous Combustion Products : During a fire, toxic and corrosive fumes may be generated, including carbon oxides, hydrogen bromide (HBr), and hydrogen chloride (HCl) gas.[9]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Toxicological Information

The toxicological properties of 1-Bromo-3,5-dichlorobenzene have not been fully investigated.[4] The known effects are based on its GHS classification.

-

Acute Effects : Causes irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[8]

-

Chronic Effects : No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[4] Due to the lack of comprehensive data, the compound should be handled with the utmost care, assuming it may have other unknown toxic effects.